3-Amino-1-morpholin-4-yl-propan-1-one
Description
Significance of Morpholine-Containing Structures in Chemical Synthesis and Design
The morpholine (B109124) moiety is a privileged scaffold in medicinal chemistry and drug design, frequently incorporated to enhance the pharmacological profile of bioactive molecules. ijpsr.come3s-conferences.orgnih.gov Its presence in a molecule can confer advantageous physicochemical properties such as improved aqueous solubility, metabolic stability, and a favorable lipophilic/hydrophilic balance. acs.org The nitrogen atom of the morpholine ring is a weak base, which can be crucial for molecular interactions with biological targets. acs.org
The versatility of the morpholine ring makes it a valuable building block in organic synthesis. nih.gov It is often introduced to add polarity, improve pharmacokinetics, and in some cases, it is an integral part of the pharmacophore responsible for the molecule's biological activity. ijpsr.comnih.gov Numerous approved drugs across various therapeutic areas contain the morpholine heterocycle, highlighting its importance in the development of new chemical entities. ijpsr.com
Overview of Beta-Amino Ketone Chemistry and its Synthetic Utility
Beta-amino ketones are a class of organic compounds that serve as crucial intermediates in the synthesis of a wide array of more complex molecules, including amino alcohols, peptides, and various nitrogen-containing heterocycles. rsc.orgnih.gov The beta-amino ketone moiety is found in the core structure of several pharmaceutical agents. rsc.orgnih.gov
The synthetic utility of beta-amino ketones is largely derived from the reactivity of their bifunctional nature. The carbonyl group and the amino group can undergo a variety of chemical transformations. One of the most common and efficient methods for the synthesis of beta-amino ketones is the Mannich reaction. nih.gov This classical three-component condensation reaction involves an active hydrogen-containing compound (like a ketone), an aldehyde (often formaldehyde), and a primary or secondary amine. nih.gov This reaction is a powerful tool for C-C bond formation and the introduction of an aminoalkyl group. nih.gov
Historical Context and Evolution of Research on 3-Amino-1-morpholin-4-yl-propan-1-one and Related Architectures
While specific historical research tracing the evolution of this compound is not extensively documented in publicly available literature, its emergence can be understood within the broader development of Mannich bases and the increasing use of morpholine in drug discovery. The Mannich reaction, first reported by Carl Mannich in 1912, laid the foundational chemistry for synthesizing countless beta-amino ketones. mdpi.com
The exploration of morpholine as a component in these reactions is a logical extension, driven by the desire to create novel compounds with potentially useful biological activities. Research into morpholine-containing Mannich bases has been active, with studies exploring their synthesis and antimicrobial activities, for instance. ijpsr.com The specific compound, this compound, likely originated from synthetic programs aimed at creating libraries of novel small molecules for screening purposes or as a versatile intermediate for further chemical elaboration. Its hydrochloride salt is also a recognized chemical entity. uni.lu The evolution of such compounds is intrinsically linked to the ongoing quest in medicinal chemistry for new molecular architectures with improved therapeutic properties.
Structure
3D Structure
Properties
IUPAC Name |
3-amino-1-morpholin-4-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c8-2-1-7(10)9-3-5-11-6-4-9/h1-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVFZXCIIJBHBAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Amino 1 Morpholin 4 Yl Propan 1 One and Its Derivatives
Classical and Conventional Synthetic Routes to 3-Amino-1-morpholin-4-yl-propan-1-one
The most prominent classical method for the synthesis of β-amino carbonyl compounds is the Mannich reaction. wikipedia.org This three-component reaction involves the aminoalkylation of an acidic proton located adjacent to a carbonyl group. wikipedia.org The conventional setup brings together a ketone, an aldehyde (commonly formaldehyde), and a primary or secondary amine. acs.org The reaction proceeds via the formation of a Schiff base from the amine and aldehyde, which then electrophilically attacks the enol form of the ketone. wikipedia.org
Another conventional approach is the aza-Michael reaction, which involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound. organic-chemistry.org This method is often considered to have a greater economic advantage over the Mannich reaction. rsc.org For the specific synthesis of this compound, this could involve the reaction of acryloylmorpholine with ammonia.
These classical methods, while foundational, often require harsh reaction conditions, long reaction times, and can lead to the formation of unwanted side products, necessitating complex purification procedures. rsc.org
Advanced and Green Chemistry Approaches in Propanone Synthesis
In response to the limitations of classical methods, significant research has focused on developing more efficient, scalable, and environmentally benign synthetic routes. These advanced approaches align with the principles of green chemistry by reducing waste, minimizing energy consumption, and utilizing safer reagents and solvents. numberanalytics.com
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. acgpubs.org By directly coupling with the molecules in the reaction mixture, microwave irradiation leads to a rapid and uniform rise in temperature, often reducing reaction times from hours to minutes. acgpubs.orgmdpi.com
The application of microwave heating to the Mannich reaction has been shown to be highly effective, providing β-amino ketones in high yields and purity with significantly shorter reaction times compared to conventional heating. nih.govrasayanjournal.co.injchr.org This technique has been successfully applied to reactions involving substituted acetophenones and various secondary amines, demonstrating its potential for producing a wide array of Mannich bases. nih.gov The use of solvent-free conditions or environmentally friendly solvents like polyethylene (B3416737) glycol (PEG) further enhances the green credentials of this method. mdpi.comacgpubs.org
Table 1: Comparison of Conventional vs. Microwave-Assisted Mannich Reactions
| Parameter | Conventional Heating | Microwave Irradiation |
|---|---|---|
| Reaction Time | Hours to Days | Seconds to Minutes jchr.org |
| Energy Consumption | High | Low numberanalytics.com |
| Yields | Moderate to Good | Good to Excellent nih.govrasayanjournal.co.in |
| Solvent Use | Often requires organic solvents | Can be performed solvent-free or in green solvents mdpi.comrasayanjournal.co.in |
Flow Chemistry Techniques
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better process control, and improved scalability. numberanalytics.com In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over parameters such as temperature, pressure, and residence time. rsc.org
This technology has been successfully applied to asymmetric Mannich reactions. For instance, a polystyrene-supported pyrrolidine-based catalyst has been used in a continuous flow process to produce highly enantioenriched anti-Mannich adducts with short residence times (as low as 6 minutes). rsc.orgrsc.org The immobilized catalyst demonstrates high activity and robustness, allowing for the continuous production of chiral β-amino ketones at a preparative scale. rsc.orgrsc.org Similarly, a polymer-supported threonine derivative has been employed in a three-component Mannich reaction under continuous flow, yielding products with high diastereo- and enantioselectivity. acs.orgsci-hub.se
On-Water Synthesis and Environmentally Benign Methodologies
The use of water as a solvent is a key tenet of green chemistry. ingentaconnect.com Mannich reactions performed in water have shown considerable success, often accelerated compared to those in organic solvents. ingentaconnect.comresearchgate.net The use of Brønsted acid-surfactant-combined catalysts, such as dodecylbenzenesulfonic acid (DBSA), can create colloidal dispersions in water, efficiently catalyzing the three-component reaction between aldehydes, amines, and ketones at ambient temperature to yield β-amino ketones. acs.org
Heteropoly acids have also proven to be highly effective catalysts for one-pot, three-component Mannich reactions in water, providing excellent yields with only a small amount of catalyst and a simple workup procedure. acs.org In many cases, the organic product is insoluble in water, allowing for easy separation by filtration. ingentaconnect.com These on-water methodologies avoid the use of volatile and toxic organic solvents, presenting a cleaner and more sustainable synthetic route. acs.org
Catalytic Strategies in this compound Synthesis
The development of advanced catalysts has revolutionized the synthesis of β-amino ketones. Catalysts not only accelerate reaction rates but also improve selectivity and allow for milder reaction conditions.
Lewis Acid Catalysis : Lewis acids such as iron(III) chloride (FeCl₃), zirconium(IV) oxychloride (ZrOCl₂·8H₂O), and ceric ammonium (B1175870) nitrate (B79036) (CAN) have been employed to efficiently catalyze Mannich reactions. tandfonline.comasianpubs.orgresearchgate.net These catalysts activate the imine intermediate, facilitating the nucleophilic attack of the enol. wikipedia.org Simple and inexpensive iron salts, for example, have been shown to promote the one-pot synthesis of β-amino ketones with short reaction times and good to excellent yields under eco-friendly conditions. asianpubs.orgresearchgate.net
Organocatalysis : Chiral organic molecules, such as proline and its derivatives, can act as catalysts for asymmetric Mannich reactions. acs.orgru.nl These organocatalysts operate by forming a chiral enamine intermediate with the ketone donor, which then attacks the imine in a stereocontrolled manner. ru.nl This approach provides direct access to enantiomerically enriched β-amino ketones. acs.org
Nanocatalysis : The use of nanocatalysts, such as silica-functionalized copper(0) or Fe₃O₄-L-proline nanoparticles, represents a green and efficient approach. rsc.org These heterogeneous catalysts can be easily recovered and recycled, and reactions can often be performed under mild or solvent-free conditions. rsc.orgrasayanjournal.co.in
Stereoselective and Asymmetric Synthesis of Chiral Analogues of this compound
While this compound is achiral, the synthesis of its chiral analogues is of significant interest for pharmaceutical applications. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule, which often exhibits distinct biological activity. The asymmetric Mannich reaction is a primary tool for constructing chiral β-amino ketones. ru.nlmonash.edu
This is typically achieved by using a chiral catalyst that directs the formation of one stereoisomer over the other. nih.gov Key strategies include:
Chiral Organocatalysts : As mentioned, amino acids like proline and its derivatives are effective organocatalysts for direct asymmetric Mannich reactions, enabling the creation of two contiguous stereocenters with high diastereo- and enantioselectivity. wikipedia.orgacs.org Bifunctional thiourea (B124793) catalysts have also been developed for the synthesis of chiral β-amino esters via the Mannich reaction with excellent enantiomeric excesses (up to 99% ee). nih.govacs.org
Chiral Lewis Acid Catalysis : The combination of a metal-based Lewis acid with a chiral ligand can create a chiral catalytic environment. Dinuclear zinc complexes and silver acetate/chiral phosphine (B1218219) systems have been successfully used to generate syn-1,2-amino alcohols and various β-amino ketones with high enantioselectivity. acs.orgorganic-chemistry.org
Substrate Control : Chirality can also be introduced by starting with enantiopure precursors. For example, the synthesis of chiral morpholine (B109124) derivatives can be achieved through electrophile-induced cyclization of optically pure N-allyl-β-amino alcohols. banglajol.info These chiral morpholine building blocks can then be used to synthesize more complex chiral targets. nih.govrsc.orgacs.orgsemanticscholar.org
These stereoselective methods are crucial for accessing specific, biologically active analogues of β-amino ketones, allowing for the construction of molecules with quaternary carbon stereocenters and other complex structural motifs. nih.gov
Mannich Reaction Pathways in the Synthesis of this compound Derivatives
The Mannich reaction is a cornerstone in the synthesis of β-amino carbonyl compounds, including derivatives of this compound. nih.govoarjbp.com This three-component condensation reaction typically involves an active hydrogen compound (like a ketone), an aldehyde (commonly formaldehyde), and a secondary amine (such as morpholine). uobaghdad.edu.iq The reaction proceeds via the formation of an iminium ion from the amine and aldehyde, which then electrophilically attacks the enol form of the active hydrogen compound. mdpi.com
A direct application of this reaction is the synthesis of 1-(2H-1,3-benzodioxol-5-yl)-3-(morpholin-4-yl)propan-1-one. orientjchem.org In this procedure, morpholine and paraformaldehyde are reacted in dimethyl sulfoxide (B87167) (DMSO) to form the Mannich reagent. Subsequent addition of an acetophenone (B1666503) derivative, specifically 3,4-(methylenedioxy)acetophenone, under acidic conditions (pH 2-3) leads to the formation of the target Mannich base in good yield. orientjchem.org The reaction is typically heated to facilitate the condensation. orientjchem.org
The general synthetic route can be illustrated as follows:
Step 1: Formation of the Eschenmoser-type salt: Morpholine reacts with paraformaldehyde in the presence of an acid catalyst.
Step 2: Condensation: The ketone (acetophenone derivative) is added to the mixture.
Step 3: Reaction completion and workup: The reaction is monitored until completion, followed by neutralization and extraction of the final product. orientjchem.org
This methodology is highly versatile, allowing for the synthesis of a wide array of derivatives by simply varying the substituted acetophenone used as the starting material.
Table 1: Synthesis of a this compound Derivative via Mannich Reaction. orientjchem.org
| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Key Conditions | Product |
| Morpholine | Paraformaldehyde | 3,4-(Methylenedioxy)acetophenone | DMSO | pH 2-3, 100 °C | 1-(2H-1,3-benzodioxol-5-yl)-3-(morpholin-4-yl)propan-1-one |
Synthetic Pathways Involving Specific Precursors (e.g., 1,2-Amino Alcohols, Aziridines, Epoxides)
The construction of the morpholine ring, a key component of the target molecule, can be achieved using various strategic precursors. These methods provide alternative routes to access diverse derivatives.
Synthesis from 1,2-Amino Alcohols:
Vicinal amino alcohols are widely used and readily available starting materials for the synthesis of morpholines. researchgate.net Several methods have been developed for the cyclization of these precursors.
One efficient, redox-neutral protocol involves the reaction of 1,2-amino alcohols with ethylene (B1197577) sulfate (B86663) in the presence of a base like potassium tert-butoxide (tBuOK). organic-chemistry.orgchemrxiv.org This method is notable for its simplicity and the use of inexpensive reagents, allowing for the clean isolation of N-monoalkylation products which then cyclize to form the morpholine ring. organic-chemistry.orgchemrxiv.org
Another powerful strategy is the copper-catalyzed three-component reaction of an amino alcohol, an aldehyde, and a diazomalonate. nih.gov This approach allows for the one-step synthesis of highly substituted, unprotected morpholines. The proposed mechanism involves the in-situ formation of an imino alcohol, which then reacts with a copper carbenoid generated from the diazo ester. nih.gov
A four-step synthesis for cis-3,5-disubstituted morpholines has also been described starting from enantiomerically pure amino alcohols. nih.gov A key step in this sequence is a Palladium-catalyzed carboamination reaction. nih.gov
Table 2: Selected Methods for Morpholine Synthesis from 1,2-Amino Alcohols
| Method | Key Reagents | Precursor | Notes |
| SN2 reaction/cyclization | Ethylene sulfate, tBuOK | 1,2-Amino alcohol | Simple, high-yielding, redox-neutral protocol. organic-chemistry.orgchemrxiv.org |
| Three-component reaction | Aldehyde, Diazomalonate, Cu(I) catalyst | 1,2-Amino alcohol | Access to highly substituted morpholines. nih.gov |
| Multi-step synthesis | NaH, Allyl bromide; TFA; Pd-catalyst, Aryl halide | N-Boc amino alcohol | Provides enantiopure cis-3,5-disubstituted morpholines. nih.gov |
Synthesis from Aziridines and Epoxides (Oxiranes):
One-pot syntheses of morpholines can be achieved from aziridines and epoxides. researchgate.net These methods rely on the ring-opening of these strained three-membered rings. The reaction of N-substituted aziridines with 2-haloethanols or the reaction of epoxides with ethanolamines can lead to the formation of the morpholine ring after subsequent cyclization. researchgate.net For instance, the reaction of an epoxide with an amino alcohol derivative, followed by an intramolecular cyclization, can yield the desired morpholine structure. While specific examples leading directly to this compound are not detailed in the provided literature, these established pathways for morpholine ring formation represent viable synthetic strategies. The resulting morpholine could then be further functionalized to introduce the aminopropanone side chain.
Chemical Reactivity and Transformative Processes of 3 Amino 1 Morpholin 4 Yl Propan 1 One
Reactions at the Amino Functionality of 3-Amino-1-morpholin-4-yl-propan-1-one
The primary amino group (-NH2) is a key reactive center in the molecule, acting as a potent nucleophile. This functionality allows for a wide range of chemical transformations, making it a versatile handle for molecular elaboration.
N-Alkylation and N-Acylation: The lone pair of electrons on the nitrogen atom readily attacks electrophilic centers. It can undergo alkylation with alkyl halides or acylation with acyl chlorides or anhydrides to form secondary amines and amides, respectively. These reactions are fundamental in building more complex molecular architectures.
Condensation Reactions: The amino group can participate in condensation reactions with aldehydes and ketones to form Schiff bases or imines. evitachem.com This reversible reaction is often a key step in the synthesis of various heterocyclic systems or in dynamic covalent chemistry.
Nucleophilic Substitution: The amine group is capable of acting as a nucleophile in substitution reactions, displacing leaving groups from various substrates. evitachem.com
Table 1: Common Reactions at the Amino Functionality
| Reaction Type | Reagent Class | Product Class | Significance |
|---|---|---|---|
| N-Acylation | Acyl Halides, Anhydrides | Amides | Introduces amide linkage, modifies electronic properties. |
| N-Alkylation | Alkyl Halides | Secondary/Tertiary Amines | Forms new C-N bonds, increases steric bulk. |
| Condensation | Aldehydes, Ketones | Imines (Schiff Bases) | Forms C=N double bonds for further functionalization. |
| Reductive Amination | Carbonyl Compound + Reducing Agent | Secondary/Tertiary Amines | A direct method to form higher substituted amines. |
Reactions Involving the Propanone Moiety (e.g., Carbonyl Reactivity)
The propanone moiety contains an electrophilic carbonyl carbon, which is susceptible to attack by nucleophiles. The presence of the β-amino group classifies the molecule as a β-amino-ketone, a structural motif found in various biologically active compounds. researchgate.net
Carbonyl Reduction: The ketone can be reduced to a secondary alcohol using various reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4), which convert the ketone to 3-amino-1-morpholin-4-yl-propan-1-ol. Such stereoselective reductions are crucial in the synthesis of chiral molecules. researchgate.net
Reactions with Organometallics: Grignard reagents or organolithium compounds can add to the carbonyl carbon to form tertiary alcohols, extending the carbon skeleton of the molecule.
Wittig Reaction: The carbonyl group can be converted into an alkene through reaction with a phosphorus ylide (Wittig reagent), replacing the C=O bond with a C=C bond.
The protons on the carbon atom alpha to the carbonyl group (C2 position) are acidic and can be removed by a suitable base to form an enolate. This enolate can then act as a nucleophile in reactions such as aldol (B89426) condensations or alkylations, although the presence of the acidic N-H protons on the primary amine requires careful selection of reaction conditions to ensure chemoselectivity.
Reactivity Modulations and Nucleophilic Properties of the Morpholine (B109124) Heterocycle in the Compound
The morpholine ring is a stable six-membered heterocycle. nih.gov In this compound, the nitrogen atom of the morpholine ring is part of an amide linkage (an N-acylmorpholine). Due to resonance, the lone pair of electrons on this nitrogen is delocalized into the adjacent carbonyl group. This delocalization significantly reduces the nucleophilicity and basicity of the morpholine nitrogen, rendering it largely unreactive towards electrophiles under typical conditions.
Solubility: The morpholine ring, with its ether linkage and tertiary amide, generally imparts good aqueous solubility. researchgate.net
Conformational Stability: Like other six-membered rings, the morpholine ring typically adopts a stable chair conformation, which can influence how the molecule interacts with biological targets. nih.gov
Metabolic Stability: The morpholine scaffold is often incorporated into drug candidates to improve their metabolic profile. e3s-conferences.org
Derivatization Strategies and Analogue Synthesis
The dual functionality of this compound provides a platform for extensive derivatization and the synthesis of diverse analogues. Strategies typically target either the amino group or the carbonyl group, or both.
A series of 3-amino-2-methyl-1-phenylpropanones, which are structurally related, were synthesized to explore their biological activities, demonstrating a common strategy where the amine or the phenyl ring is varied. nih.gov This highlights that derivatization can be achieved by modifying any of the three main components of the molecule: the primary amine, the propanone backbone, or the morpholine ring.
Table 2: Derivatization Strategies for Analogue Synthesis
| Target Moiety | Reaction Type | Resulting Structure | Potential Application |
|---|---|---|---|
| Primary Amine | Acylation | N-Acyl derivatives | Modulating biological activity, prodrug design. |
| Primary Amine | Sulfonylation | Sulfonamide derivatives | Introduction of common pharmacophores. |
| Carbonyl Group | Reduction | Amino alcohol analogues | Creation of chiral centers, altering hydrogen bonding capacity. |
| Carbonyl Group | Reductive Amination | Diamino analogues | Introducing new basic centers. |
| Propanone Backbone | Mannich Reaction | α-Substituted analogues | Increasing structural complexity. |
The synthesis of analogues can also be achieved by starting from different building blocks. For example, reacting different cyclic amines with a suitable 3-aminopropanone precursor would yield analogues with modified heterocyclic rings.
Kinetics and Mechanistic Investigations of this compound Reactions
While specific kinetic and mechanistic studies on this compound are not extensively documented in the literature, its reactivity can be inferred from general principles of organic chemistry and studies of analogous systems.
Mechanisms of Amino Group Reactions: Reactions such as N-acylation typically proceed via a nucleophilic addition-elimination mechanism at the acyl carbon. The rate of this reaction would be dependent on the electrophilicity of the acylating agent and the nucleophilicity of the amine.
Mechanisms of Carbonyl Reactions: The reduction of the ketone with a hydride reagent like NaBH4 involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide.
Electronic Effects on Reactivity: The reaction kinetics can be significantly altered by modifying the electronic properties of the reactants. For example, studies on the N-acylation of 3-aminotetrazines have shown that acylation dramatically increases the reactivity of the molecule in subsequent reactions. researchgate.net Computational and experimental data revealed that N-acetylation could lead to a 600-fold increase in reaction rates by altering the electronic landscape of the molecule. researchgate.net A similar "kinetic turn-on" effect could potentially be engineered for derivatives of this compound.
Mechanistic proposals for the formation of related heterocyclic systems, such as certain isocoumarin (B1212949) derivatives, often involve the formation of stable iminium ion intermediates as key steps in the reaction pathway. mdpi.com Understanding such intermediates is crucial for controlling reaction outcomes and designing rational synthetic routes.
Advanced Spectroscopic and Structural Characterization of 3 Amino 1 Morpholin 4 Yl Propan 1 One and Its Congeners
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Tautomerism Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 3-Amino-1-morpholin-4-yl-propan-1-one. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for a complete mapping of the molecular framework. nih.govmdpi.com
In the ¹H NMR spectrum, the morpholine (B109124) ring is expected to show a characteristic chair conformation at room temperature. nih.gov This would result in distinct signals for the axial and equatorial protons on the four methylene (B1212753) carbons. The protons on the carbons adjacent to the oxygen atom (C-O-CH₂) would typically appear at a different chemical shift than those adjacent to the nitrogen atom (C-N-CH₂). The two methylene groups of the propanone linker (-CH₂-CH₂-) would present as complex multiplets due to spin-spin coupling with each other and adjacent protons. The primary amine (-NH₂) protons may appear as a broad singlet.
In the ¹³C NMR spectrum, distinct signals are anticipated for each carbon atom. The carbonyl carbon (C=O) of the amide is expected to resonate in the highly deshielded region (around 170 ppm). The carbons of the morpholine ring adjacent to nitrogen and oxygen will have characteristic shifts, and the two carbons of the propyl chain will also be clearly distinguishable. nih.gov
Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| -C(O)- | - | ~170 |
| Morpholine N-CH₂ | ~3.5 - 3.7 | ~45 - 50 |
| Morpholine O-CH₂ | ~3.6 - 3.8 | ~66 - 68 |
| -C(O)-CH₂- | ~2.5 - 2.7 | ~35 - 40 |
| -CH₂-NH₂ | ~2.8 - 3.0 | ~38 - 42 |
| -NH₂ | Variable (broad) | - |
Furthermore, NMR spectroscopy is a powerful method for investigating dynamic processes such as tautomerism. While this compound is predominantly expected to exist in its keto form, NMR could be used to detect potential minor tautomers, such as the corresponding enol or imine forms, by observing characteristic signals like vinylic protons or carbons in different solvent environments.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups within a molecule and probing its conformational landscape.
For this compound, the IR and Raman spectra would be dominated by vibrations characteristic of its key structural features. The most prominent band in the IR spectrum is expected to be the strong C=O stretching vibration of the tertiary amide, typically found in the 1640–1655 cm⁻¹ region. nih.gov The primary amine group will give rise to N-H stretching vibrations (around 3300-3500 cm⁻¹) and N-H bending (scissoring) vibrations (around 1600 cm⁻¹). The morpholine ring's ether linkage would be identifiable by a characteristic C-O-C stretching band.
Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data by providing clear signals for the C-C backbone and the symmetric vibrations of the CH₂ groups. Conformational analysis of the morpholine ring can also be performed, as different conformers (e.g., chair vs. boat) would exhibit distinct vibrational frequencies. researchgate.netscielo.org.mx Studies on the related fragment 3-amino-1-propanol show that intramolecular hydrogen bonding can significantly influence vibrational modes, a phenomenon that could also be present in the title compound. nih.gov
Predicted Key Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| N-H Stretch | Primary Amine | 3300 - 3500 | Medium |
| C-H Stretch | Aliphatic CH₂ | 2850 - 3000 | Medium-Strong |
| C=O Stretch | Tertiary Amide | 1640 - 1655 | Strong |
| N-H Bend | Primary Amine | 1590 - 1650 | Medium |
| C-N Stretch | Amine/Amide | 1020 - 1250 | Medium |
| C-O-C Stretch | Ether (Morpholine) | 1070 - 1150 | Strong |
Mass Spectrometry Techniques in Compound Characterization
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₇H₁₄N₂O₂), high-resolution mass spectrometry (HRMS) would confirm its molecular formula by providing a highly accurate mass measurement of its molecular ion.
Under techniques like Electrospray Ionization (ESI), the compound would primarily be observed as the protonated molecule, [M+H]⁺, with an expected m/z (mass-to-charge ratio) of approximately 159.113.
Tandem mass spectrometry (MS/MS) experiments involving collision-induced dissociation (CID) would reveal characteristic fragmentation pathways. nih.gov Key fragmentation events would likely include:
Alpha-cleavage: Breakage of the C-C bonds adjacent to the carbonyl group and the primary amine.
Amide bond cleavage: Cleavage of the bond between the carbonyl carbon and the morpholine nitrogen.
Fragmentation of the morpholine ring: Loss of ethylene (B1197577) oxide or other fragments from the heterocyclic ring. researchgate.net
These fragmentation patterns provide a veritable fingerprint of the molecule, confirming the connectivity of its atoms.
Predicted Key Fragments in ESI-MS/MS
| Proposed Fragment Structure | Fragmentation Pathway | Expected m/z |
|---|---|---|
| [C₄H₈NO]⁺ (Morpholine acylium ion) | Cleavage of C(O)-CH₂ bond | 86.06 |
| [C₃H₇N₂O]⁺ | Loss of morpholine ring | 87.05 |
| [C₅H₁₀NO]⁺ (Morpholinomethyl cation) | Cleavage and rearrangement | 100.07 |
| [C₇H₁₄N₂O₂ + H]⁺ | Molecular Ion | 159.11 |
X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions
X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not publicly available, data from closely related congeners can provide excellent models for its expected solid-state conformation.
For instance, the crystal structure of a similar morpholinyl-propanone derivative reveals that the morpholine ring adopts a stable chair conformation. This is the most common and lowest energy conformation for such six-membered rings. acs.org In this conformation, the propanone substituent attached to the nitrogen atom would likely occupy an equatorial position to minimize steric hindrance.
In the solid state, the primary amine group is a potent hydrogen bond donor, while the amide carbonyl oxygen is a strong hydrogen bond acceptor. Therefore, it is highly probable that the crystal packing of this compound would be dominated by intermolecular hydrogen bonds, such as N-H···O=C or N-H···N interactions, linking the molecules into extended networks.
Other Advanced Spectroscopic Techniques (e.g., Microwave Spectroscopy, UV-Vis Spectroscopy)
Other spectroscopic techniques can provide further specialized information about the molecule's properties.
UV-Vis Spectroscopy: The electronic absorption spectrum of this compound is expected to be relatively simple. The primary chromophore in the molecule is the amide carbonyl group. This group typically displays a weak n→π* electronic transition at longer wavelengths (around 210-230 nm) and a stronger π→π* transition at shorter wavelengths. rsc.org
Microwave Spectroscopy: This gas-phase technique allows for the precise determination of molecular geometry and conformational analysis of polar molecules. For flexible molecules like morpholine and its derivatives, microwave spectroscopy can distinguish between different conformers, such as the chair forms with the substituent in either an axial or equatorial position. nih.govacs.org Such studies have confirmed that for the parent morpholine molecule, the chair conformer is significantly more stable than any boat conformers. researchgate.net A similar preference is expected for this compound in the gas phase.
Computational Chemistry and Theoretical Investigations of 3 Amino 1 Morpholin 4 Yl Propan 1 One
Quantum Chemical Calculations (e.g., DFT, MP2) for Electronic Structure and Reactivity Prediction
There are no specific published studies detailing quantum chemical calculations, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), for 3-Amino-1-morpholin-4-yl-propan-1-one. Such calculations are essential for understanding the molecule's electronic structure, including the distribution of electron density, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential. This information is crucial for predicting the compound's reactivity, stability, and potential sites for electrophilic or nucleophilic attack. While DFT has been applied to other morpholine (B109124) derivatives to determine structural parameters and interpret spectroscopic data, these results cannot be extrapolated to provide a precise electronic structure for this compound. researchgate.net
Tautomerism and Isomerism Studies using Computational Methods
No computational studies on the tautomerism or isomerism of this compound have been published. Tautomerism, such as keto-enol tautomerism, is a key consideration for molecules with carbonyl groups. Computational methods are frequently used to determine the relative stabilities of different tautomers and the energy barriers for their interconversion. southampton.ac.uknih.gov The absence of such research for this compound means that its potential to exist in different tautomeric forms and the relative populations of these forms under various conditions are unknown.
Molecular Modeling of Intramolecular and Intermolecular Interactions
Specific molecular modeling investigations into the intramolecular and intermolecular interactions of this compound are not documented. Intramolecular interactions, such as hydrogen bonding between the terminal amino group and the carbonyl oxygen, could play a significant role in determining the molecule's preferred conformation. Intermolecular interactions, including hydrogen bonding and dipole-dipole forces, govern how the molecules pack in the solid state and interact with solvents or biological receptors. While crystal structure analyses of related compounds have identified weak C-H···π interactions, nih.gov a detailed analysis of the full spectrum of non-covalent interactions for the title compound is missing.
Prediction of Spectroscopic Parameters via Computational Approaches
There is no published research on the computational prediction of spectroscopic parameters (e.g., NMR chemical shifts, IR vibrational frequencies) for this compound. Quantum chemical calculations are a powerful tool for predicting these parameters, which can aid in the interpretation of experimental spectra and confirm the molecule's structure. Although experimental NMR and IR data have been used to characterize other novel morpholine derivatives, often in conjunction with DFT calculations for validation, researchgate.net no such predictive data has been generated for this compound.
Future Perspectives and Emerging Research Areas Pertaining to 3 Amino 1 Morpholin 4 Yl Propan 1 One
Integration of Artificial Intelligence and Machine Learning in 3-Amino-1-morpholin-4-yl-propan-1-one Research
The application of artificial intelligence (AI) and machine learning (ML) is rapidly transforming the landscape of chemical and pharmaceutical research. For this compound, these computational tools offer a powerful lens through which to predict its properties, optimize its synthesis, and uncover new potential applications.
Furthermore, AI is set to play a crucial role in retrosynthetic analysis, aiding in the design of efficient and novel synthetic routes. By analyzing vast databases of chemical reactions, AI tools can propose synthetic pathways that may not be immediately obvious to human chemists, potentially leading to more efficient and cost-effective methods for producing this compound.
Table 1: Potential Applications of AI/ML in this compound Research
| Application Area | AI/ML Technique | Potential Impact |
|---|---|---|
| Property Prediction | Graph Neural Networks, Transfer Learning | Forecasting of solubility, toxicity, and bioactivity to guide research and development. |
| Virtual Screening | Deep Learning, Generative Models | Identification of novel derivatives with enhanced properties for specific applications. |
| Retrosynthesis | Neural Networks, Reinforcement Learning | Design of efficient and innovative synthetic routes, reducing time and cost. |
Advancements in Sustainable Synthesis of the Compound
The principles of green chemistry are increasingly influencing the development of synthetic methodologies, aiming to reduce environmental impact and improve efficiency. For this compound, a β-amino ketone, several sustainable synthesis strategies hold significant promise.
One-pot multicomponent reactions, such as the Mannich reaction, are particularly attractive for the synthesis of β-amino ketones as they offer high atom economy and can often be performed under environmentally benign conditions. The use of recyclable catalysts, such as bismuth nitrate (B79036) or silica-functionalized copper nanoparticles, in these reactions further enhances their green credentials. Microwave-assisted organic synthesis (MAOS) is another green technique that can accelerate reaction times and improve yields, as demonstrated in the synthesis of various β-amino ketones.
Continuous flow chemistry represents a paradigm shift in chemical manufacturing, offering enhanced safety, better process control, and scalability. The synthesis of morpholine (B109124) derivatives and other pharmaceutical intermediates has been successfully demonstrated using continuous flow systems. Applying this technology to the production of this compound could lead to a more efficient, safer, and sustainable manufacturing process.
Biocatalysis, the use of enzymes to catalyze chemical reactions, is another cornerstone of green chemistry. The synthesis of chiral amines and amino alcohols using biocatalysts has been well-established and offers high enantioselectivity under mild reaction conditions. Exploring enzymatic routes for the synthesis of this compound could provide a highly selective and sustainable alternative to traditional chemical methods.
Novel Reactivity Pathways and Functionalization Strategies
Exploring novel reactivity pathways and functionalization strategies for this compound can unlock new derivatives with unique properties and applications. The presence of both a morpholine ring and a β-amino ketone moiety provides multiple sites for chemical modification.
Photoredox catalysis has emerged as a powerful tool for the functionalization of ketones and amines under mild conditions. This methodology could enable the direct β-functionalization of the propanone backbone, a traditionally challenging transformation. By generating radical intermediates, photoredox catalysis can facilitate the formation of new carbon-carbon or carbon-heteroatom bonds at the β-position, opening up a vast chemical space for new derivatives.
C-H activation is another cutting-edge strategy for the direct functionalization of otherwise inert carbon-hydrogen bonds. This approach could be applied to the morpholine ring of this compound, allowing for the introduction of various functional groups without the need for pre-functionalized starting materials. The development of new catalysts and directing groups is continually expanding the scope of C-H activation, making it an increasingly viable tool for complex molecule synthesis.
The inherent reactivity of the morpholine ring, including potential C-N bond cleavage under specific conditions, could also be exploited to generate novel scaffolds. Furthermore, the ketone and amine functionalities of the side chain offer avenues for a wide range of classical and modern chemical transformations, including derivatization to form more complex heterocyclic systems.
Table 3: Potential Functionalization Strategies for this compound
| Strategy | Target Site | Potential Transformations |
|---|---|---|
| Photoredox Catalysis | β-carbon of the propanone chain | Arylation, alkylation, and other C-C and C-heteroatom bond formations. |
| C-H Activation | Morpholine ring | Introduction of aryl, alkyl, and other functional groups directly onto the heterocyclic core. |
| Morpholine Ring Opening | C-N or C-O bonds of the morpholine | Generation of novel linear or macrocyclic structures. |
Q & A
Q. What are the optimal synthetic routes for preparing 3-Amino-1-morpholin-4-yl-propan-1-one, and how can reaction conditions be systematically optimized?
The synthesis typically involves condensation between morpholine and a suitably functionalized propanone precursor. Key steps include:
- Amine-Ketone Coupling : Use a nucleophilic substitution reaction under anhydrous conditions with catalysts like triethylamine to facilitate bond formation .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity. Monitor purity via TLC and HPLC .
- Optimization Variables : Adjust reaction temperature (60–80°C), solvent polarity (DMF or acetonitrile), and stoichiometric ratios (1:1.2 for amine:ketone) to maximize yield (typically 70–89%) .
Q. How should researchers characterize this compound to confirm its structural integrity?
A multi-technique approach is essential:
- Spectroscopy :
- IR : Confirm presence of C=O (~1650–1700 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .
- NMR : Analyze -NMR for morpholine protons (δ 3.6–3.8 ppm, multiplet) and -NMR for carbonyl carbon (δ ~205 ppm) .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (ethanol/water) and refine structures using SHELXL .
Q. What strategies are effective in assessing and ensuring compound purity for downstream applications?
- Chromatography : Use reverse-phase HPLC (C18 column, methanol/water mobile phase) with UV detection at 254 nm .
- Elemental Analysis : Compare experimental vs. theoretical C, H, N, O values; deviations >0.3% indicate impurities .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved during structural elucidation?
- Advanced NMR Techniques : Perform 2D experiments (COSY, HSQC) to assign overlapping signals. For example, coupling constants in -NMR can differentiate between rotamers or conformers .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to resolve ambiguities .
Q. What methodologies are recommended for investigating the compound’s interaction with biological targets (e.g., enzymes)?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with proteins. Parameterize the compound’s charge states (protonated amine at physiological pH) .
- Kinetic Assays : Perform fluorescence quenching or SPR to measure binding constants (). For example, monitor fluorescence changes upon titration with the target protein .
Q. How should researchers address discrepancies in crystallographic refinement (e.g., poor R-factors)?
- Data Quality : Ensure high-resolution data (<1.0 Å) and minimize crystal twinning by screening multiple crystals .
- Refinement Protocols : Use SHELXL’s restraints for anisotropic displacement parameters and apply TWIN/BASF commands for twinned data .
- Validation Tools : Check geometry with PLATON and electron density maps with Coot to identify misassigned atoms .
Q. What experimental designs are suitable for probing the compound’s reaction mechanisms (e.g., oxidation pathways)?
- Isotopic Labeling : Track -incorporation in carbonyl groups during oxidation reactions using GC-MS .
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps .
Q. How can computational chemistry predict the compound’s stability under varying pH and temperature conditions?
- Molecular Dynamics (MD) : Simulate degradation pathways (e.g., hydrolysis) in explicit solvent models (water, pH 7.4) using GROMACS .
- Thermogravimetric Analysis (TGA) : Validate predictions by experimentally measuring decomposition temperatures .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies between theoretical and experimental elemental analysis results?
- Systematic Error Check : Calibrate instrumentation (e.g., CHNS analyzer) with certified standards.
- Sample Contamination : Re-purify via preparative HPLC and repeat analysis. Deviations >0.5% may indicate persistent impurities .
Q. What steps are critical when crystallographic data conflicts with spectroscopic assignments?
- Cross-Validation : Re-refine X-ray data with alternative space groups (e.g., P1 vs. P2/c) to rule out symmetry errors .
- Complementary Techniques : Use LC-MS to confirm molecular weight and IR to verify functional groups absent in XRD .
Software and Tools
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
